![molecular formula C13H13BrN2O2S B2860983 Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 134141-12-1](/img/structure/B2860983.png)
Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. The compound also contains a bromophenyl group, a thioxo group, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom on the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar carboxylate ester group could impact its solubility .Scientific Research Applications
Structural and Conformational Analysis
Research by Memarian et al. (2013) has shown that methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and related compounds exhibit a quasi-boat conformation in their molecular structure. X-ray diffraction and computational methods revealed the presence of both R- and S- enantiomers in these compounds, highlighting their stereocenter-induced structural complexity (Memarian et al., 2013).
Synthesis and Chemical Reactions
Kappe and Roschger (1989) investigated various reactions involving 2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine derivatives, which are closely related to the compound . Their study provides insights into the chemical behavior and potential synthetic routes for these types of compounds (Kappe & Roschger, 1989).
Biological Activities and Applications
- Antihypertensive Activity: Rana et al. (2004) explored the antihypertensive activity of dihydropyrimidines, which includes compounds structurally similar to this compound. Their work provides insight into the biological activities and potential therapeutic applications of these compounds (Rana, Kaur, & Kumar, 2004).
- Anti-ulcer Activity: A study by Rana et al. (2011) on the anti-ulcer activity of similar dihydropyrimidines highlights the potential therapeutic relevance of these compounds in treating ulcer-related conditions (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
- Antimicrobial and Anticancer Potential: Sharma et al. (2012) synthesized a series of dihydropyrimidines with antimicrobial and anticancer properties. This suggests potential applications of this compound in similar domains (Sharma et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like cathepsin k .
Mode of Action
Bromophenyl compounds often act through electrophilic aromatic substitution . The bromine atom in the compound can be highly reactive, allowing it to interact with its targets and induce changes.
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
Similar bromophenyl compounds are made from 4-bromophenylacetic acid by fischer esterification, which could potentially influence their bioavailability .
Result of Action
Similar compounds have shown various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound should be used in a well-ventilated area and avoid contact with moisture . Additionally, personal protective equipment should be worn when risk of exposure occurs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-7-10(12(17)18-2)11(16-13(19)15-7)8-3-5-9(14)6-4-8/h3-6,11H,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIACMLHHPJDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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